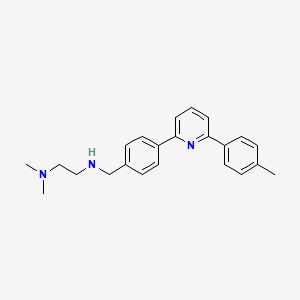
1,2-Ethanediamine, N,N-dimethyl-N'-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with N,N-dimethylformamide (DMF) and a suitable aldehyde or ketone to form the desired product. The reaction conditions often require a catalyst, such as palladium on carbon, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces primary or secondary amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The aromatic components of the molecule allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine
- N-ethyl-N’,N’-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is unique due to its specific structural features, which include a combination of pyridine and phenyl groups. This structural arrangement provides distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
129225-03-2 |
|---|---|
Formule moléculaire |
C23H27N3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[[4-[6-(4-methylphenyl)pyridin-2-yl]phenyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H27N3/c1-18-7-11-20(12-8-18)22-5-4-6-23(25-22)21-13-9-19(10-14-21)17-24-15-16-26(2)3/h4-14,24H,15-17H2,1-3H3 |
Clé InChI |
FPLQEUULNMWXCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
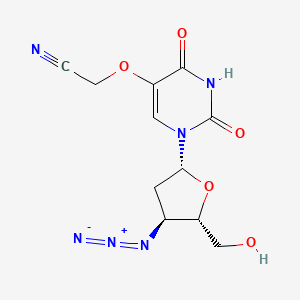

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
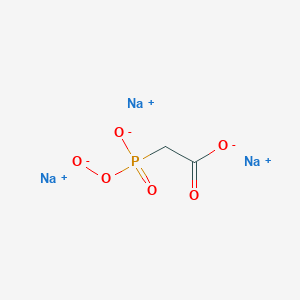
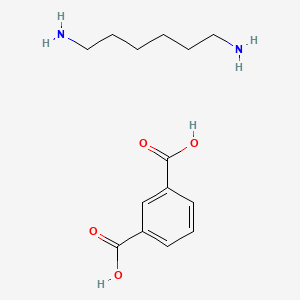
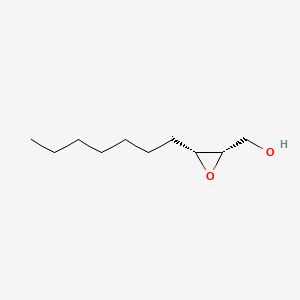
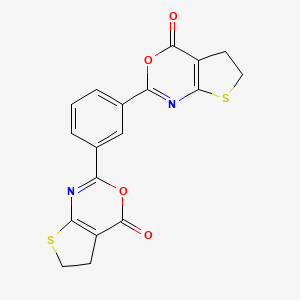


![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
